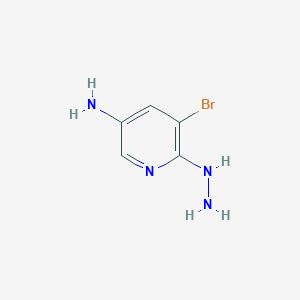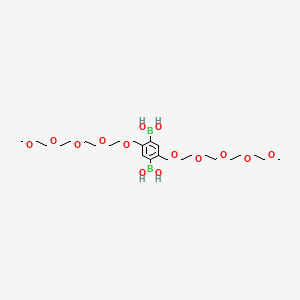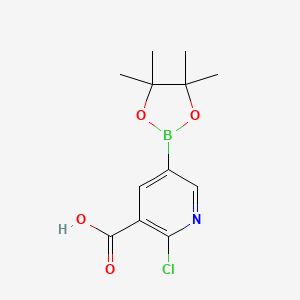![molecular formula C7H6BF4NO2 B7910095 [5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B7910095.png)
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with amino, fluoro, and trifluoromethyl groups. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the borylation of an aryl halide precursor using a palladium-catalyzed reaction with bis(pinacolato)diboron (B2Pin2) under mild conditions . The reaction conditions often include a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as crystallization or chromatography, are optimized to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form phenols using oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the aromatic ring.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium carbonate, sodium hydroxide, or potassium acetate.
Solvents: DMSO, THF, or ethanol.
Major Products
The major products formed from these reactions include biaryl compounds (from Suzuki-Miyaura coupling), phenols (from oxidation), and various substituted aromatic compounds (from nucleophilic substitution).
Scientific Research Applications
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: has diverse applications in scientific research:
Industry: Utilized in the synthesis of advanced materials and polymers with specific functional properties.
Mechanism of Action
The mechanism by which [5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid exerts its effects involves the interaction of the boronic acid group with various molecular targets:
Protease Inhibition: The boronic acid group forms a reversible covalent bond with the active site serine residue of proteases, inhibiting their activity.
Pathways Involved: This interaction can disrupt the normal function of proteases, leading to the inhibition of processes such as protein degradation and signal transduction.
Comparison with Similar Compounds
[5-Amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid: can be compared with other boronic acids and related compounds:
3-(Trifluoromethyl)phenylboronic acid: Similar in structure but lacks the amino and fluoro substituents, which may affect its reactivity and applications.
4-Formylphenylboronic acid:
The unique combination of amino, fluoro, and trifluoromethyl groups in This compound imparts distinct chemical properties and reactivity, making it valuable for specific synthetic and research applications.
Properties
IUPAC Name |
[5-amino-2-fluoro-3-(trifluoromethyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF4NO2/c9-6-4(7(10,11)12)1-3(13)2-5(6)8(14)15/h1-2,14-15H,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEYZNDYUUWUNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)C(F)(F)F)N)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF4NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(Z)-[Amino(4-aminophenyl)methylidene]amino 4-chlorobenzoate](/img/structure/B7910048.png)

![Tert-butyl 2-[(2E)-5-amino-1H-pyridin-2-ylidene]-2-cyanoacetate](/img/structure/B7910070.png)






